Potassium oxonate is a selective and competitive inhibitor of the enzyme uricase [, , , ]. Uricase, also known as urate oxidase, is responsible for the breakdown of uric acid into allantoin [, , ]. By inhibiting uricase, potassium oxonate leads to an increase in uric acid levels in the body [, , , ]. This property has made potassium oxonate a valuable tool in scientific research, particularly in the study of hyperuricemia and related conditions, such as gout [, , , , , ].
Potassium oxonate is synthesized from allantoin, a naturally occurring compound found in various plants and animals. Allantoin serves as the precursor in the synthesis of potassium oxonate through oxidation processes. The compound falls under the category of organic salts and is often used in biochemical and pharmacological studies due to its effects on uric acid metabolism.
The synthesis of potassium oxonate typically involves the oxidation of allantoin in an aqueous solution of potassium hydroxide or potassium carbonate. The process can be summarized as follows:
The reaction conditions are critical; typically, the oxidation occurs at temperatures between 15 °C and 30 °C to maintain stability and maximize yield. For example, one method reports a yield of over 90% with a purity exceeding 98% .
Potassium oxonate has a molecular formula of . Its structure features:
The molecular weight of potassium oxonate is approximately 196.2 g/mol, making it relatively lightweight compared to other organic compounds.
Potassium oxonate participates in several chemical reactions:
In laboratory settings, these reactions are often studied to understand the compound's behavior under physiological conditions.
Potassium oxonate primarily acts by inhibiting uricase, an enzyme that catalyzes the conversion of uric acid to allantoin. This inhibition leads to increased levels of uric acid in the bloodstream, making it useful for inducing hyperuricemia in animal models for research purposes .
The mechanism involves:
Studies have shown that administration of potassium oxonate significantly raises serum uric acid levels within hours .
Potassium oxonate exhibits several notable physical and chemical properties:
These properties make potassium oxonate suitable for various laboratory applications where precise control over solubility and reactivity is required.
Potassium oxonate has significant applications in scientific research:
Potassium oxonate (PO) serves as a critical uricase inhibitor in experimental hyperuricemia induction. By competitively blocking uric acid metabolism, PO elevates serum uric acid (UA) levels in mammalian models, enabling studies of gout and metabolic disorders. Unlike rodents, non-rodent mammals like tree shrews (Tupaia belangeri chinensis) exhibit closer physiological parallels to human purine metabolism, enhancing translational relevance [1] [8].
Tree shrews require higher PO doses (≥300 mg/kg) than rodents (250 mg/kg) to achieve sustained hyperuricemia (>6.0 mg/dL). This discrepancy stems from interspecies variations in uricase activity and renal urate handling. Tree shrews demonstrate:
Table 1: Species-Specific Responses to Potassium Oxonate
Species | Effective PO Dose (mg/kg) | Time to UA Peak (hr) | Sustained Hyperuricemia Duration (hr) |
---|---|---|---|
Tree Shrew | 300 | 3–4 | >8 |
Mouse (Kunming) | 250 | 1–2 | 4–6 |
Rat (Wistar) | 250 | 1–2 | 4–6 |
UA elevation correlates nonlinearly with PO dosage:
Table 2: Dose-Dependent Effects of Potassium Oxonate
PO Dose (mg/kg) | Peak UA (mg/dL) | Time Above Pathologic Threshold (>6 mg/dL) | Metabolic Disturbances |
---|---|---|---|
100 | 5.2 ± 0.4 | <2 hr | None |
250 | 7.8 ± 0.9 | 4–6 hr | Mild renal inflammation |
350 | 10.1 ± 1.2 | >8 hr | XO upregulation, oxidative stress |
PO-based hyperuricemia models elucidate urate-mediated cardiovascular injury, particularly ventricular remodeling and myocardial hypertrophy. Co-administration with hypoxanthine (a XO substrate) in mice mimics human hyperuricemia pathophysiology by synergistically increasing UA production and retention [2] [7].
Eight weeks of PO/hypoxanthine treatment (PO: 350 mg/kg/day; hypoxanthine: 450 mg/kg/day) in mice induces:
XO activity increases by 2.7-fold in PO/hypoxanthine-treated hearts, driving hypertrophy via:
Table 3: Molecular Pathways in XO-Mediated Cardiac Hypertrophy
Pathway | Key Biomarkers | Change vs. Control | Functional Consequence |
---|---|---|---|
ROS Production | Superoxide, Malondialdehyde (MDA) | ↑250–300% | Oxidative injury, contractile dysfunction |
Inflammasome Activation | IL-1β, IL-18, NLRP3 | ↑180–220% | Fibrosis, ventricular stiffness |
Hypertrophic Signaling | p-ERK1/2, ANP mRNA, BNP mRNA | ↑300–410% | Cardiomyocyte enlargement |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7